molecular formula C10H11F2NO B8528515 3-(3,5-Difluorophenyl)pyrrolidin-3-ol

3-(3,5-Difluorophenyl)pyrrolidin-3-ol

Cat. No. B8528515
M. Wt: 199.20 g/mol
InChI Key: FPDVWTTYQWWNRN-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

Preparation according to Example 18: (−)-1-benzyl-3-(3,5-difluorophenyl)pyrrolidin-3-ol (0.81 g, 2.8 mmol), methanol (15 mL), palladium on carbon (165 mg) and triethyl silane (3.25 g, 28 mmol). Yield 0.53 g. MS m/z (relative intensity, 70 eV) 199 (M+, bp), 141, (48), 127 (56), 114 (43), 113 (62).
Name
(−)-1-benzyl-3-(3,5-difluorophenyl)pyrrolidin-3-ol
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 56 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 62 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
165 mg
Type
catalyst
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[C:18]([F:20])[CH:17]=[C:16]([F:21])[CH:15]=2)([OH:13])[CH2:9]1)C1C=CC=CC=1.C([SiH](CC)CC)C>[Pd].CO>[F:21][C:16]1[CH:15]=[C:14]([C:10]2([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:19]=[C:18]([F:20])[CH:17]=1

Inputs

Step One
Name
(−)-1-benzyl-3-(3,5-difluorophenyl)pyrrolidin-3-ol
Quantity
0.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(O)C1=CC(=CC(=C1)F)F
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
( 56 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 62 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
165 mg
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1)F)C1(CNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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